2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S. It is a derivative of benzene, characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-fluoro-4-hydroxybenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under specific conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzene-1-sulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Hydroxybenzene-1-sulfonyl chloride: Lacks the fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination enhances its reactivity and allows for the formation of a wider range of derivatives compared to similar compounds .
Biological Activity
2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is noted for its structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
- Chemical Formula : C6H4ClF O3S
- Molecular Weight : 196.61 g/mol
- CAS Number : 55279482
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, it has been identified as an inhibitor of CD73, an enzyme that plays a crucial role in adenosine signaling pathways, which are often exploited by tumors to evade immune responses .
Inhibition of CD73
CD73 catalyzes the conversion of AMP to adenosine, contributing to the immunosuppressive tumor microenvironment. Inhibition of CD73 by this compound can enhance anti-tumor immunity and may be beneficial in treating various cancers .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies and Research Findings
- Cancer Treatment : A study demonstrated that compounds similar to this compound could significantly inhibit tumor growth in xenograft models by blocking CD73 activity. This suggests a potential application in cancer therapy, particularly for tumors expressing high levels of CD73 .
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains .
- Inflammation Modulation : The compound has been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .
Properties
Molecular Formula |
C6H4ClFO3S |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-fluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3,9H |
InChI Key |
HTUGYZBNNSBZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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